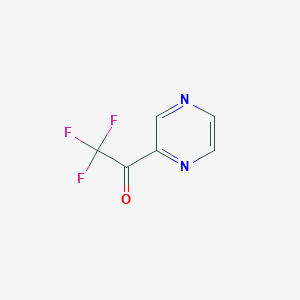

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyrazin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728304 | |

| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147103-48-7 | |

| Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrazine Scaffolds

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and lipophilicity. When appended to a heteroaromatic system like pyrazine—a privileged scaffold in numerous pharmaceuticals—it gives rise to compounds of significant interest. 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a prime example of such a molecule, serving as a critical building block for a variety of potential therapeutic agents, including those targeting neurological disorders and infectious diseases.[1] Trifluoromethyl ketones (TFMKs) are also recognized as effective reversible covalent inhibitors, a mechanism of action that is gaining traction in the design of highly selective and potent drugs.[2]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization. The methodologies described herein are designed to be both practical for laboratory execution and informative for researchers engaged in drug discovery and development.

Synthetic Strategy: A Convergent Approach to Pyrazinyl Trifluoromethyl Ketone

The synthesis of this compound is most effectively achieved through a convergent strategy involving the preparation of a pyrazinyl organometallic species and its subsequent reaction with a trifluoroacetylating agent. This approach offers good control over the reaction and generally provides the desired product in satisfactory yields. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Pyrazin-2-ylmagnesium bromide (Grignard Reagent)

The formation of the Grignard reagent from 2-bromopyrazine is a critical step that requires careful control of reaction conditions to prevent side reactions. The use of fresh, high-purity magnesium turnings and anhydrous tetrahydrofuran (THF) is paramount for successful initiation and completion of the reaction.

Experimental Protocol:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.

-

Initiation: To the cooled flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. The flask is gently warmed to sublime the iodine, which helps to activate the magnesium surface.

-

Grignard Formation: A solution of 2-bromopyrazine (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of pyrazin-2-ylmagnesium bromide is used immediately in the next step.

Part 2: Trifluoroacetylation Reaction

The nucleophilic addition of the pyrazinyl Grignard reagent to an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate, affords the target trifluoromethyl ketone.[3][4][5] This reaction is typically performed at low temperatures to prevent over-addition and other side reactions.

Experimental Protocol:

-

Reaction Setup: A separate flame-dried, three-necked round-bottom flask is charged with a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF under an inert atmosphere.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition: The freshly prepared solution of pyrazin-2-ylmagnesium bromide is slowly added to the cooled solution of ethyl trifluoroacetate via a cannula. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as the final product.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 2-Bromopyrazine | 158.97 | 1.0 | User-defined |

| Magnesium | 24.31 | 1.2 | Calculated |

| Ethyl trifluoroacetate | 142.08 | 1.1 | Calculated |

| Anhydrous THF | - | - | Sufficient volume |

Table 1: Stoichiometry of reagents for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Expected ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyrazine ring.

-

δ 9.2-9.4 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazine ring, which is deshielded by the adjacent nitrogen atom and the carbonyl group.

-

δ 8.8-9.0 ppm (d, 1H): This doublet is assigned to the proton at the C6 position.

-

δ 8.7-8.9 ppm (d, 1H): This doublet corresponds to the proton at the C5 position.

Expected ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the pyrazine ring carbons and the carbonyl and trifluoromethyl carbons.

-

δ ~180 ppm (q, J ≈ 35 Hz): The carbonyl carbon, split into a quartet by the three adjacent fluorine atoms.

-

δ ~140-150 ppm: Signals for the carbon atoms of the pyrazine ring.

-

δ ~117 ppm (q, J ≈ 290 Hz): The trifluoromethyl carbon, appearing as a strong quartet with a large coupling constant.

Expected ¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR spectrum will provide a clear confirmation of the trifluoromethyl group.

-

δ ~ -70 to -80 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1700-1720 | Strong |

| C-F (stretch) | 1100-1300 | Strong |

| Aromatic C-H (stretch) | 3000-3100 | Medium |

| Aromatic C=N (stretch) | 1550-1600 | Medium |

Table 2: Expected characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion [M]⁺: m/z = 176.03 (for C₆H₃F₃N₂O)

-

Key Fragmentation Peaks: Loss of -CF₃ (m/z = 107) and fragmentation of the pyrazine ring.

Applications in Drug Development

The unique electronic properties and metabolic stability conferred by the trifluoromethyl ketone group make this compound a valuable intermediate in the synthesis of novel drug candidates.[6][7] The pyrazine core is a well-established pharmacophore, and its combination with the TFMK moiety opens up avenues for the development of inhibitors for various enzyme classes, including proteases and kinases.[2] The electrophilic nature of the carbonyl carbon in the TFMK group allows for reversible covalent interactions with nucleophilic residues (e.g., cysteine or serine) in enzyme active sites, leading to potent and selective inhibition.

Caption: Potential applications of the target molecule in drug development.

Conclusion

This technical guide has outlined a reliable and well-grounded synthetic route for the preparation of this compound, a compound of high value in contemporary medicinal chemistry. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to synthesize and validate this important building block. The strategic incorporation of the trifluoromethyl ketone moiety onto the pyrazine scaffold offers a promising avenue for the discovery of new and effective therapeutic agents.

References

- 1. 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate | C8H10F6N2O3 | CID 154997539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

- 4. 1147103-48-7|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Molecular Structure Elucidation of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

Introduction: The Significance of Precise Structural Characterization

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is the bedrock upon which its function, reactivity, and safety are understood. 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, a molecule featuring a trifluoromethyl ketone moiety attached to a pyrazine ring, presents a compelling case for rigorous structural elucidation. The pyrazine core is a common scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to biological targets.[2] Therefore, an unambiguous determination of the connectivity and spatial arrangement of atoms within this molecule is paramount for its potential applications in drug development and organic synthesis.[3]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind the selection of each analytical technique and the interpretation of the resulting data will be detailed, offering a holistic view of the process from sample preparation to final structure confirmation.

Strategic Approach to Elucidation: A Multi-Faceted Analytical Workflow

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal analytical techniques provides the necessary confidence in the final assignment. Our strategy is designed to be a self-validating system, where the information gleaned from one technique corroborates and refines the hypotheses drawn from another.

The chosen analytical workflow is as follows:

Caption: A streamlined workflow for the molecular structure elucidation of this compound.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Rationale: Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight of the analyte. This fundamental piece of information allows for the determination of the molecular formula, a critical prerequisite for interpreting subsequent spectroscopic data. High-resolution mass spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is utilized. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition: The instrument is operated in positive ion mode. The mass spectrum is acquired over a relevant m/z range, ensuring the inclusion of the expected molecular ion.

-

Data Analysis: The exact mass of the most abundant ion is determined and used to calculate the elemental composition.

Anticipated Results and Interpretation:

For this compound (C6H3F3N2O), the expected monoisotopic mass is 176.0197 Da. The HRMS analysis is expected to yield a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z value extremely close to 177.0275.

| Parameter | Expected Value |

| Molecular Formula | C6H3F3N2O |

| Monoisotopic Mass | 176.0197 Da |

| Expected [M+H]+ (m/z) | 177.0275 |

The fragmentation pattern observed in the MS/MS spectrum can provide further structural clues. For instance, the loss of the trifluoromethyl group (CF3, mass 69) or the carbonyl group (CO, mass 28) would be indicative of the proposed structure. The fragmentation of the pyrazine ring can also produce characteristic ions.[4][5][6]

Part 2: Identifying the Functional Framework with Infrared Spectroscopy

Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to vibrations (stretching and bending) of its bonds. The resulting IR spectrum serves as a molecular fingerprint, allowing for the identification of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum is collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Anticipated Results and Interpretation:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyrazine) |

| ~1720-1700 | C=O stretch | Ketone |

| ~1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyrazine) |

| ~1300-1100 | C-F stretch | Trifluoromethyl[7] |

The strong absorption band in the region of 1720-1700 cm-1 is a clear indicator of the carbonyl group of the ketone. The presence of C-F stretching bands in the 1300-1100 cm-1 region confirms the existence of the trifluoromethyl group. The aromatic C-H and ring stretching vibrations will further support the presence of the pyrazine ring.

Part 3: Assembling the Molecular Puzzle with Nuclear Magnetic Resonance Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: Multi-nuclear NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A suite of NMR experiments is performed:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

¹⁹F NMR: Directly observes the fluorine atoms, providing a distinct signal for the CF3 group.

-

2D NMR (COSY, HSQC, HMBC): Establishes correlations between different nuclei to piece together the molecular skeleton.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce the molecular structure.

Anticipated Results and Interpretation:

¹H NMR: The pyrazine ring has three protons. Due to the substitution at the 2-position, these protons will be in different chemical environments and are expected to show distinct signals in the aromatic region (typically δ 8.5-9.0 ppm).[8][9][10] The coupling patterns between these protons will reveal their relative positions on the ring.

¹³C NMR: The molecule contains six carbon atoms. The carbonyl carbon of the ketone is expected to appear significantly downfield (δ > 180 ppm). The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The four carbons of the pyrazine ring will have characteristic chemical shifts.

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is sensitive to the electronic environment and can provide further confirmation of the structure.[11][12][13]

Summary of Anticipated NMR Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.5 - 9.0 | Multiplets | Pyrazine-H |

| ¹³C | > 180 | Singlet | C=O |

| ¹³C | ~115-125 | Quartet | CF3 |

| ¹³C | ~140-150 | Singlets | Pyrazine-C |

| ¹⁹F | -65 to -75 | Singlet | CF3 |

The definitive connectivity will be established through 2D NMR experiments. For instance, an HMBC experiment will show a correlation between the pyrazine protons and the carbonyl carbon, unequivocally linking the pyrazine ring to the trifluoroethanone moiety.

Caption: Deduced molecular structure of this compound with a key HMBC correlation.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive structural elucidation of this compound is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and multi-nuclear NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry establishes the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy reveals the precise atomic connectivity and chemical environment. The convergence of data from these orthogonal methods provides an unassailable confirmation of the molecular structure, a critical step in advancing the scientific and commercial potential of this compound.

References

- BLDpharm. (n.d.). 1147103-48-7|this compound.

- Harrison, P. G., King, T. J., & Richards, J. A. (1974). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (16), 1723-1726.

- ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

- Camps, F., Fabriàs, G., & Guerrero, A. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292.

- Sunway Pharm Ltd. (n.d.). 2,2,2-TRIFLUORO-1-PYRAZIN-2-YL-ETHANONE HYDRATE.

- ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.

- Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Mor. J. Chem. 10 N°2 (2022) 288-297. Chemical Transformation of Pyrazine Derivatives.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

- NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- EvitaChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone.

- ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.

- ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.

- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook.

- ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt....

- NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- ACS Publications. (n.d.). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design.

- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts.

- MySkinRecipes. (n.d.). This compound.

- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[Vapor Phase IR] - Spectrum.

- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[Near IR] - Spectrum.

- SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate.

- National Institute of Standards and Technology. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook.

- Google Patents. (2003). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR).

- PubChem. (n.d.). 2,2,2-Trifluoro-1-{5-[(3-phenyl-5,6-dihydroimidazo[1,2-A]pyrazin-7(8H)-YL)carbonyl]thiophen-2-YL}ethane-1,1-diol.

- Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000118.

- Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed), 3439-3441.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.

- CymitQuimica. (n.d.). This compound.

- Khan Academy. (n.d.). Introduction to infrared spectroscopy.

- PubChem. (n.d.). Acetylpyrazine.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (EVT-1797079) | 1060804-97-8 [evitachem.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 11. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Blueprint of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone: A Technical Guide for Advanced Drug Discovery

Introduction: Decoding a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity. When coupled with the pyrazine ring—a nitrogen-containing heterocycle prevalent in numerous FDA-approved therapeutics—the resulting motif, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, emerges as a high-value building block for novel pharmaceutical agents.

This technical guide provides an in-depth, predictive analysis of the key spectroscopic signatures of this compound. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a logical journey through the data, explaining the "why" behind the expected spectral features. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's structural and electronic characteristics through the lenses of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, comprehensive literature on this specific molecule is sparse, this guide leverages established spectroscopic principles and data from analogous structures to construct a reliable predictive model.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically adequate.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is necessary to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR is a highly sensitive technique and often requires fewer scans. It is typically acquired with proton decoupling.

-

¹H NMR Spectroscopy: Probing the Pyrazine Ring

The ¹H NMR spectrum will be characterized by signals arising from the three protons on the pyrazine ring. The electron-withdrawing nature of the trifluoroacetyl group will significantly deshield these protons, shifting them downfield.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-3 | ~9.3 |

| H-5 | ~8.8 |

| H-6 | ~8.8 |

-

Rationale: The proton at the C-3 position is expected to be the most deshielded due to its proximity to both the ring nitrogen and the electron-withdrawing trifluoroacetyl group. The protons at C-5 and C-6 will be in a more similar electronic environment and are expected to have similar chemical shifts. The coupling patterns will be crucial for definitive assignment; H-3 will likely appear as a doublet, while H-5 and H-6 may present as a more complex multiplet or two distinct doublets of doublets, depending on the coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms in the molecule. The carbonyl carbon and the trifluoromethyl carbon will be particularly informative.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~180 (quartet) |

| C-2 | ~150 |

| C-3 | ~148 |

| C-5 | ~146 |

| C-6 | ~145 |

| CF₃ | ~117 (quartet) |

-

Rationale: The carbonyl carbon (C=O) is expected to be significantly downfield, a characteristic feature of ketones. Furthermore, it will likely appear as a quartet due to coupling with the three fluorine atoms (²JCF). The carbons of the pyrazine ring will resonate in the aromatic region, with their precise shifts influenced by the nitrogen atoms and the substituent. The trifluoromethyl carbon (CF₃) will also appear as a quartet due to the large one-bond C-F coupling constant (¹JCF) and will be found in the upfield region of the sp³ carbons.

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

The ¹⁹F NMR spectrum is expected to be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted ¹⁹F NMR Data (referenced to CFCl₃) | |

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | ~ -70 to -80 |

-

Rationale: The chemical shift of the trifluoromethyl group is highly characteristic and falls within a well-established range for trifluoromethyl ketones. The absence of other fluorine atoms in the molecule leads to a singlet in the proton-decoupled spectrum.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a suitable technique for a relatively small and volatile molecule like this compound. For a softer ionization that is more likely to preserve the molecular ion, Electrospray Ionization (ESI) could be employed, especially if the compound is introduced via liquid chromatography.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Predicted Mass Spectrum

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

| Predicted MS Data (EI) | |

| Fragment | Predicted m/z |

| [M]⁺ | 176 |

| [M - CF₃]⁺ | 107 |

| [Pyrazine]⁺ | 80 |

| [CF₃]⁺ | 69 |

-

Rationale: The molecular ion peak ([M]⁺) is expected at an m/z of 176, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of a pyrazinoyl cation ([M - CF₃]⁺) at m/z 107. Further fragmentation could lead to the pyrazine radical cation at m/z 80. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also a likely observed fragment.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the pyrazine ring.

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C=O (ketone) | ~1720 |

| C=N, C=C (aromatic) | 1600-1400 |

| C-F (stretch) | 1300-1100 |

-

Rationale: The most intense and diagnostically useful peak will be the carbonyl (C=O) stretch, which is expected around 1720 cm⁻¹. The electron-withdrawing trifluoromethyl group will likely shift this to a slightly higher wavenumber compared to a non-fluorinated analog. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching and ring vibrations (C=N, C=C) will appear in their characteristic regions.[1]

Conclusion: A Spectroscopic Compass for Drug Design

This in-depth technical guide provides a predictive yet robust spectroscopic blueprint for this compound. By understanding the expected NMR, MS, and IR data, researchers can confidently identify this key building block, assess its purity, and utilize it in the synthesis of more complex molecular architectures. The principles and predictive data outlined herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling more efficient and informed drug discovery and development endeavors. The true power of spectroscopy lies not just in data acquisition, but in the expert interpretation that transforms spectra into structural knowledge.

References

The Strategic Advantage of Fluorine in Pyrazine Scaffolds: A Technical Guide to Unlocking Biological Potential

Executive Summary

The pyrazine ring is a well-established pharmacophore, integral to numerous approved therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in drug discovery.[2][3] When combined with fluorine, the most electronegative of elements, the potential for fine-tuning molecular properties and enhancing biological activity is magnified significantly.[4] Strategic incorporation of fluorine can dramatically improve metabolic stability, modulate pKa, enhance binding affinity to protein targets, and improve membrane permeability, including passage across the blood-brain barrier.[5][6][7] This technical guide provides an in-depth exploration of the biological potential of fluorinated pyrazine derivatives for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and showcase the therapeutic promise of these compounds in oncology, virology, and infectious disease, providing a rigorous, evidence-based foundation for future research and development.

The Power of Two: Why Fluorine and Pyrazine are a Synergistic Pairing in Medicinal Chemistry

The utility of the pyrazine core lies in its aromatic, nitrogen-containing heterocyclic structure. The two nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors and create a π-deficient system, making the ring susceptible to nucleophilic substitution and influencing its interactions with biological targets.[2] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[8]

The introduction of fluorine builds upon this foundation with a unique set of physicochemical properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[9] Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[6]

-

Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[6] This can significantly lower the pKa of nearby basic nitrogen atoms, reducing the likelihood of protonation at physiological pH. This increased neutrality can enhance membrane permeability and cellular uptake.[6]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even multipolar interactions with aromatic residues.[10] By replacing hydrogen with fluorine, which has a similar van der Waals radius, steric hindrance is minimized while electronic properties are favorably altered, often leading to a significant increase in binding affinity and target selectivity.[5][6]

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more biologically active shape for optimal receptor engagement.[9]

This guide will now explore specific applications where this synergistic combination has yielded compounds of significant therapeutic interest.

Application I: Targeted Oncology - The Case of Erdafitinib, an FGFR Kinase Inhibitor

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[11] Aberrant FGFR activity, through mutations, fusions, or amplifications, is a known driver in various cancers, including urothelial carcinoma.[12][13] Erdafitinib (Balversa™) is a potent, orally bioavailable, fluorinated pyrazine-based pan-FGFR kinase inhibitor approved by the FDA for the treatment of locally advanced or metastatic urothelhelial carcinoma with susceptible FGFR3 genetic alterations.[12][14]

Mechanism of Action: Halting Aberrant Signaling

Erdafitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4.[12][15] This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[11][15] By blocking these pathways, Erdafitinib effectively inhibits tumor growth and induces apoptosis in cancer cells harboring FGFR alterations.[12]

Structure-Activity Relationship (SAR) Insights

The development of potent FGFR inhibitors often involves exploring substitutions on the core scaffold to optimize interactions within the ATP-binding pocket. While specific SAR data for Erdafitinib's development is proprietary, analysis of related 3-amino-pyrazine-2-carboxamide derivatives reveals key trends. Fluorine substitution is a common strategy to enhance potency.

| Compound | Ar¹ Substitution | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |

| 18i | 4-(4-methyl-1,1-dioxidothiomorpholino)phenyl | 150 | - | [14] |

| 18j | 4-(4-methylpiperazin-1-yl)phenyl | ~600 | - | [14] |

| 18k | 2-fluoro-4-(4-methylpiperazin-1-yl)phenyl | - | 550 | [14] |

| 18l | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | - | 380 | [14] |

| Erdafitinib | N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | 2.2 | 2.5 | [11] |

| (Note: The table presents data from a study on a similar pyrazine scaffold to illustrate SAR principles. Erdafitinib, with a different core, is included for potency comparison.) |

The data suggests that modifications to the aryl substituent (Ar¹) significantly impact potency. Notably, the incorporation of fluorine on this ring, as seen in compounds 18k and 18l , modulates activity against different FGFR isoforms, highlighting the role of fluorine in fine-tuning selectivity and potency.[14]

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the IC₅₀ value of a test compound like a fluorinated pyrazine derivative against an FGFR kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

-

Recombinant human FGFR1, FGFR2, or FGFR3 enzyme (e.g., from Promega, SignalChem)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[8]

-

ATP solution (in kinase buffer)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Test Compound (fluorinated pyrazine derivative) dissolved in DMSO

-

Staurosporine (positive control inhibitor)

-

384-well low-volume assay plates (white)

-

Plate-reading luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in kinase buffer containing 5% DMSO.

-

Assay Setup:

-

Add 1 µL of each compound dilution (or 5% DMSO for no-inhibitor control) to the wells of a 384-well plate.[9]

-

Prepare the enzyme solution by diluting the recombinant FGFR enzyme in kinase buffer to 2x the final desired concentration (e.g., 3 ng/well).[8] Add 2 µL of this solution to each well.

-

Prepare the substrate/ATP mix by diluting the Poly(Glu,Tyr) substrate and ATP in kinase buffer to 2x the final concentration (e.g., 0.4 µg/µL substrate, 50 µM ATP).[16]

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well. The final volume is 5 µL.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

-

Incubate at room temperature for 40 minutes.[9]

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[9]

-

Incubate at room temperature for 30 minutes.[9]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Application II: Broad-Spectrum Antivirals - The Case of Favipiravir

Favipiravir (T-705, Avigan®) is a fluorinated pyrazine carboxamide derivative with potent, broad-spectrum antiviral activity against numerous RNA viruses, including influenza, Ebola, and SARS-CoV-2.[17] It is approved in Japan for treating influenza pandemics and has been used under emergency authorizations for COVID-19 in several countries.[17]

Mechanism of Action: Viral Replication Sabotage

Favipiravir is a prodrug that, once inside host cells, is converted by host enzymes into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][9] This active metabolite mimics a purine nucleoside and acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[5] The inhibition occurs via two primary mechanisms:

-

Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it prevents further elongation.[5]

-

Lethal Mutagenesis: Incorporation of favipiravir-RTP can also induce a high number of mutations in the viral genome, leading to the production of non-viable viral progeny.[5][9]

Experimental Protocol: General Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

This four-step synthesis is a representative method for producing the core fluorinated pyrazine scaffold of Favipiravir.[12]

Materials:

-

3-Hydroxypyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃·H₂O)

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Raney Nickel catalyst

-

Sodium nitrite (NaNO₂)

-

Hydrofluoric acid (HF) - Extreme caution required

-

Appropriate solvents (e.g., ethanol, water)

Methodology:

-

Amidation: React 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride to form the acid chloride intermediate. This is then treated with aqueous ammonia to yield 3-hydroxypyrazine-2-carboxamide.

-

Nitration: Treat the 3-hydroxypyrazine-2-carboxamide with a nitrating mixture of potassium nitrate and concentrated sulfuric acid to introduce a nitro group at the 6-position, yielding 6-nitro-3-hydroxypyrazine-2-carboxamide.

-

Reduction: Reduce the nitro group to an amine using a reducing agent such as hydrazine hydrate with a Raney Nickel catalyst. This step produces 6-amino-3-hydroxypyrazine-2-carboxamide.

-

Fluorination (Balz-Schiemann type reaction): Convert the amino group to a diazonium salt using sodium nitrite in the presence of hydrofluoric acid. Subsequent heating decomposes the diazonium salt, replacing it with a fluorine atom to yield the final product, 6-fluoro-3-hydroxypyrazine-2-carboxamide. The overall yield is approximately 8%.[12][15]

Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the efficacy of an antiviral compound by measuring its ability to reduce the number of viral plaques (areas of cell death) in a cultured cell monolayer.[5]

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2, MDCK cells for influenza)[12]

-

Virus stock of known titer (Plaque-Forming Units/mL)

-

Favipiravir sodium salt

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

12-well cell culture plates

Methodology:

-

Cell Seeding: Seed the host cells into 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10⁵ cells/mL for MDCK cells).[12] Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of Favipiravir. Perform serial dilutions in cell culture medium to achieve a range of test concentrations.

-

Virus Infection:

-

When cells are confluent, wash the monolayers with PBS.

-

Infect the cells with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow viral adsorption.

-

-

Compound Treatment:

-

After the incubation, remove the virus inoculum.

-

Add 1 mL of overlay medium containing the various concentrations of Favipiravir (or medium alone for virus control wells) to each well. The overlay restricts the spread of progeny virus, ensuring that only localized plaques are formed.

-

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line) at the appropriate temperature.

-

Plaque Visualization and Counting:

-

Aspirate the overlay medium.

-

Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the drug concentration and determine the 50% effective concentration (EC₅₀) using regression analysis.

-

Application III: Combating Infectious Disease - Antitubercular Pyrazinamide Analogs

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, unique for its ability to kill semi-dormant mycobacteria in acidic environments.[2][17] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[18] The development of fluorinated PZA analogs is an active area of research aimed at overcoming resistance and improving efficacy.

Structure-Activity Relationship (SAR) of Pyrazinamide Analogs

SAR studies on pyrazinamide and pyrazinoic acid analogs have shown that modifications to the pyrazine ring and the carboxamide side chain significantly influence antimycobacterial activity. The introduction of halogens, including fluorine, can enhance lipophilicity, potentially improving cell wall penetration and target engagement.[19]

| Compound | R⁵ Substitution | R⁶ Substitution | N-Phenyl Substitution | MIC (µg/mL) vs. M. tb H37Rv | Reference |

| Pyrazinamide | H | H | - | 6.25 - 12.5 | [2][17] |

| Compound 7i | H | H | 3-iodo-4-methylphenyl | < 2.0 (µmol/L) | [15] |

| Compound 7l | tert-Butyl | Cl | 3-iodo-4-methylphenyl | 0.819 (IC₉₀) | [15] |

| Compound 1f | - | - | N-cyclohexylpyrazinamide | 8.0 | [3] |

| 5-Cl-PZA | Cl | H | - | 12.5 - 25 | [16] |

These studies demonstrate that lipophilic and halogenated substituents can lead to compounds with potent activity.[15] For instance, the iodo-substituted phenylcarboxamide 7l showed excellent activity, suggesting that increased lipophilicity and specific halogen interactions are beneficial.[15] While not explicitly fluorine, these halogenated analogs provide a strong rationale for investigating fluorinated derivatives to further optimize potency and pharmacokinetic properties.

Future Perspectives and Conclusion

The strategic incorporation of fluorine into the pyrazine scaffold is a powerful and validated approach in modern drug discovery. The case studies of Erdafitinib and Favipiravir demonstrate how this combination can lead to best-in-class therapeutics by enhancing metabolic stability, modulating electronic properties, and improving target affinity. The principles extend to other therapeutic areas, including antitubercular agents and CNS disorders, where improved blood-brain barrier penetration is a key objective.[4][5] As synthetic methodologies for late-stage fluorination become more sophisticated, the ability to precisely install fluorine atoms will further expand the chemical space available to medicinal chemists. The continued exploration of fluorinated pyrazine derivatives holds immense promise for the development of novel, more effective, and safer medicines to address unmet medical needs.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. [Link]

-

Berger, F., de la Cruz, J., et al. (2017). The Fluorine Scan: A New Method for the Synthesis of Fluorinated Compounds. Angewandte Chemie International Edition, 56(39), 11543-11547. [Link]

-

Gillis, E. P., Eastman, K. J., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Doležal, M., Zitko, J., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4189. [Link]

-

Janssen Biotech, Inc. (2023). BALVERSA® (erdafitinib) prescribing information. [Link]

-

Wang, X., Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega. [Link]

-

Hassan, A. S., Abdel-Wahab, B. F., & El-Gazzar, A. R. B. A. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 97, 103610. [Link]

-

Sławiński, J., Szafrański, K., et al. (2019). Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: Synthesis and anticonvulsant evaluation in animal models of epilepsy. Bioorganic & Medicinal Chemistry Letters, 29(17), 2375-2379. [Link]

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Link]

-

Promega Corporation. (n.d.). FGFR1 Kinase Assay Technical Bulletin. [Link]

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186. [Link]

-

Wouters, J., et al. (2022). Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). Molecules, 27(20), 6969. [Link]

-

Loriot, Y., Necchi, A., et al. (2023). Erdafitinib in Locally Advanced or Metastatic Urothelial Carcinoma. The New England Journal of Medicine, 381, 338-348. [Link]

-

Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

Wang, S., Peng, N., et al. (2024). Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib. Synthetic Communications, 54(24). [Link]

-

Vilchèze, C., Weinrick, B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLoS ONE, 17(11), e0275831. [Link]

-

Yamamoto, M., et al. (1994). [In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests]. Kekkaku, 69(1), 15-20. [Link]

-

Patial, A., et al. (2024). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity, e202500777. [Link]

-

Wikipedia. (2024). Erdafitinib. [Link]

-

Wikipedia. (2024). Favipiravir. [Link]

-

Patsnap. (2024). What is the mechanism of Erdafitinib?. [Link]

-

Sterispharma. (n.d.). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. [Link]

-

Hevener, K. E., et al. (2009). A Note on Derivatives of Isoniazid, Rifampicin, and Pyrazinamide Showing Activity Against Resistant Mycobacterium tuberculosis. Current Medicinal Chemistry, 16(24), 3049-3061. [Link]

-

Shah, N. B., et al. (2020). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Future Medicinal Chemistry, 2(4), 335-350. [Link]

Sources

- 1. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jals.thebrpi.org [jals.thebrpi.org]

- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

- 10. Exploration of Fluorinated Pyrazolidine‐3,5‐Diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Role of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern pharmaceutical development, the synthesis of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a paramount objective. Within this context, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates has proven to be a highly successful strategy. 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, a molecule combining a trifluoromethyl group and a pyrazine ring, has emerged as a critical building block, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2]

The trifluoromethyl group is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The pyrazine moiety, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and serves as a versatile scaffold for further chemical modification.[5] The combination of these two functionalities in this compound creates a highly reactive and versatile intermediate for the construction of complex pharmaceutical molecules.[6]

This technical guide provides an in-depth exploration of the synthesis and application of this compound in pharmaceutical research and development, with a focus on its pivotal role in the synthesis of the DPP-4 inhibitor, Sitagliptin.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

A logical approach involves the reaction of a pyrazine organometallic species with a trifluoroacetylating agent. A Grignard reaction of 2-halopyrazine followed by reaction with ethyl trifluoroacetate is a feasible route.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Bromopyrazine

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of 2-bromopyrazine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

Initiate the reaction by gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 2-bromopyrazine solution.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (Pyrazin-2-ylmagnesium bromide).

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Expected Yield and Characterization:

The yield for this type of reaction can be expected to be in the range of 50-70%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

| Parameter | Expected Value |

| Yield | 50-70% |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹⁹F NMR | A singlet in the typical region for a CF₃ group |

Application in Pharmaceutical Synthesis: The Case of Sitagliptin

The most prominent application of this compound is as a key intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor.[7][8] The synthesis of Sitagliptin involves the condensation of this trifluoromethyl pyrazinyl ketone with a chiral β-amino acid derivative.

The Role of this compound in the Sitagliptin Synthesis

The synthesis of Sitagliptin typically involves the formation of a β-ketoamide intermediate, which is then converted to the final drug molecule. One of the key fragments required for this synthesis is the trifluoromethyl-containing pyrazine moiety, which is introduced via this compound or a closely related derivative.

Caption: Role of the ketone in Sitagliptin synthesis.

Protocol for the Synthesis of a Sitagliptin Precursor (Illustrative)

The following protocol illustrates the condensation of a trifluoromethyl pyrazinyl ketone with a β-amino acid derivative, a crucial step in many reported syntheses of Sitagliptin. This is a generalized procedure, and specific conditions may vary based on the exact synthetic route.

Materials:

-

This compound

-

(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Standard work-up and purification reagents

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

-

-

Condensation Reaction:

-

To the activated ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-ketoamide intermediate.

-

Subsequent Steps:

The resulting β-ketoamide is then typically converted to Sitagliptin through a series of steps which may include enamine formation followed by asymmetric hydrogenation to install the desired stereocenter, and finally deprotection of the amine.

| Reaction Step | Key Reagents | Purpose |

| Activation | HATU, DIPEA | To form a reactive ester for efficient amide bond formation. |

| Condensation | This compound | To introduce the trifluoromethyl pyrazinyl moiety. |

| Purification | Column Chromatography | To isolate the pure β-ketoamide intermediate. |

Broader Applications and Future Perspectives

While the synthesis of Sitagliptin is the most well-documented application, the unique chemical properties of this compound make it a valuable building block for the synthesis of other bioactive molecules. The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases, and its incorporation into various scaffolds could lead to the development of novel therapeutics for a range of diseases.[3][9]

The pyrazine ring can be further functionalized through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for high-throughput screening.[10] The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and improved pharmaceutical agents.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a reactive trifluoromethyl ketone and a versatile pyrazine scaffold has made it an indispensable tool for pharmaceutical chemists. The detailed understanding of its synthesis and reactivity, as exemplified by its crucial role in the production of Sitagliptin, provides a solid foundation for its application in the development of the next generation of innovative medicines. As research continues to uncover the full potential of this remarkable building block, its importance in the pharmaceutical industry is set to grow even further.

References

-

Dipeptidyl peptidase IV (DPP-IV) is a serine protease whose inhibition has been an object of considerable interest in the context of developing novel treatments for type 2 diabetes mellitus. (Source: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI, URL: [Link])

-

Trifluoromethoxypyrazines: Preparation and Properties. (Source: Trifluoromethoxypyrazines: Preparation and Properties - MDPI, URL: [Link])

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (Source: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI, URL: [Link])

-

This compound. (Source: this compound - MySkinRecipes, URL: [Link])

-

Trifluoromethyl-Containing Pyrazolinyl (p-Tolyl) Sulfones: The Synthesis and Structure of Promising Antimicrobial Agents. (Source: Trifluoromethyl-Containing Pyrazolinyl (p-Tolyl) Sulfones: The Synthesis and Structure of Promising Antimicrobial Agents. | Request PDF - ResearchGate, URL: [Link])

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (Source: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed, URL: [Link])

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (Source: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI, URL: [Link])

-

Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (Source: Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed, URL: [Link])

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (Source: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI, URL: [Link])

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (Source: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry, URL: [Link])

- Preparation of (trifluoromethyl)pyridines. (Source: US4650875A - Preparation of (trifluoromethyl)

-

Chemical Transformation of Pyrazine Derivatives. (Source: Chemical Transformation of Pyrazine Derivatives, URL: [Link])

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (Source: Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC - NIH, URL: [Link])

-

Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (Source: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI, URL: [Link])

-

Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. (Source: Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes - PubMed, URL: [Link])

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (Source: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives, URL: [Link])

-

3-(Trifluoromethyl)pyrazine-2-carboxylic acid | C6H3F3N2O2 | CID 53630860. (Source: 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | C6H3F3N2O2 | CID 53630860 - PubChem, URL: [Link])

-

ChemInform Abstract: Production of Pyrans, Pyridazines, Pyrimidines, Pyrazines and Triazine Compounds Using Benzoylacetonitriles as a Precursor. (Source: ChemInform Abstract: Production of Pyrans, Pyridazines, Pyrimidines, Pyrazines and Triazine Compounds Using Benzoylacetonitriles as a Precursor - ResearchGate, URL: [Link])

-

Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. (Source: Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry, URL: [Link])

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (Source: Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC - NIH, URL: [Link])

-

Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (Source: Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI, URL: [Link])

-

4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. (Source: 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride - Organic Syntheses Procedure, URL: [Link])

-

Pyrazine Synthesis?. (Source: Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board, URL: [Link])

-

Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts.. (Source: Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. | Semantic Scholar, URL: [Link])

- PROCESS FOR THE PREPARATION OF PYRAZIN-2-AMINES.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PT820993E - PROCESS FOR THE PREPARATION OF PYRAZIN-2-AMINES - Google Patents [patents.google.com]

- 6. This compound [myskinrecipes.com]

- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | MDPI [mdpi.com]

- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]

Application Notes and Protocols for 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone in Agrochemical Research

Foreword: The Strategic Role of Fluorinated Pyrazines in Modern Agrochemicals

The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a highly successful strategy. The trifluoromethyl group (CF₃), in particular, is a privileged moiety in agrochemical design due to its profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]